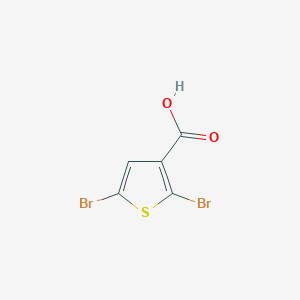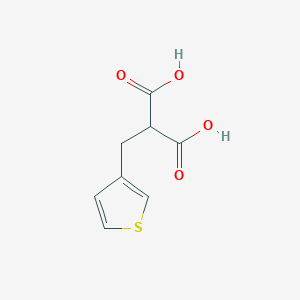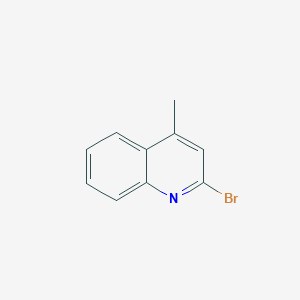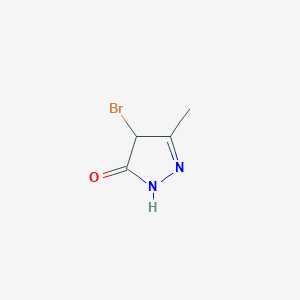
3-ブロモフェニルアセテート
概要
説明
3-Bromophenyl acetate (3-BPA) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents. It has a melting point of 54-56°C and is insoluble in water. 3-BPA is a versatile compound that has been used in a wide range of scientific research applications, including organic synthesis, pharmacology, and biochemistry.
科学的研究の応用
薬理学: 潜在的な治療的用途
3-ブロモフェニルアセテートは、さまざまな薬理学的活性を示すフェノキシアセトアミド誘導体の合成における前駆体として役立ちます。 これらの誘導体には、カルコン、インドール、キノリンなどがあり、抗ウイルス剤、抗炎症剤、抗癌剤としての治療的可能性が検討されています .
有機合成: クロスカップリング反応
有機合成において、3-ブロモフェニルアセテートは鈴木-宮浦クロスカップリング反応で使用できます。 このプロセスは、複雑な有機分子の構築において基本的な炭素-炭素結合を作成するために広く適用されています .
材料科学: 先端材料の合成
この化合物の臭素部分は、ポリマーや有機電子デバイスを含むさまざまな材料の合成に適した候補となっています。 その反応性は、材料前駆体にブロモフェニル基を導入するために利用できます .
分析化学: クロマトグラフィー標準
3-ブロモフェニルアセテートは、その明確な化学的特性により、クロマトグラフィー分析における標準または参照化合物として使用できます。 これは、複雑な混合物中の類似の化合物の同定と定量に役立ちます .
環境科学: 汚染物質の分解に関する研究
環境科学における直接的な用途はあまり文書化されていませんが、関連するブロモフェニル化合物は、その環境的運命と分解経路についてしばしば研究されています。 3-ブロモフェニルアセテートは、臭素化有機汚染物質の分解を理解するために研究で使用できます .
生化学: 酵素阻害研究
生化学において、3-ブロモフェニルアセテートは、特に疾患状態の生化学的経路または異物代謝の理解の文脈における、酵素阻害に関連する研究に関与する可能性があります .
ナノテクノロジー: ナノハイブリッド生体触媒
この化合物は、キネティックレゾリューションプロセスに使用する生体触媒として使用されるナノハイブリッド材料に組み込むことができます。 この用途は、医薬品用途におけるエナンチオマー的に純粋な物質の製造において重要です .
放射性医薬品: イメージング剤の前駆体
3-ブロモフェニルアセテートの誘導体は、陽電子放出断層撮影(PET)イメージング用の放射性標識化合物の合成に使用できます。 これらの化合物は、さまざまな疾患の診断と研究に役立ちます .
Safety and Hazards
作用機序
Target of Action
3-Bromophenyl acetate is a chemical compound that has been used in various chemical reactions. One of its primary targets is the Suzuki–Miyaura cross-coupling reaction , which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
It is known to participate in the suzuki–miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known to be involved in the suzuki–miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
It is known to participate in the suzuki–miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
特性
IUPAC Name |
(3-bromophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLTWXBTYNNYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188572 | |
| Record name | Phenol, 3-bromo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35065-86-2 | |
| Record name | Phenol, 3-bromo-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-bromo-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-bromo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 3-bromo-, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
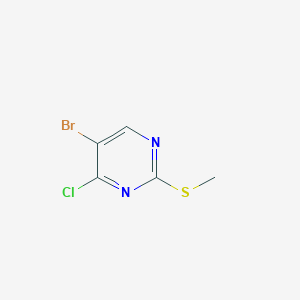
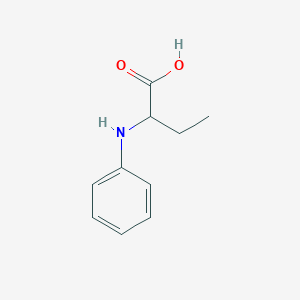
![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)
![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)




